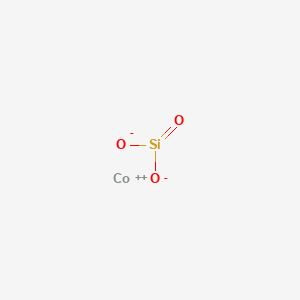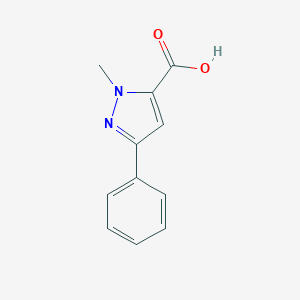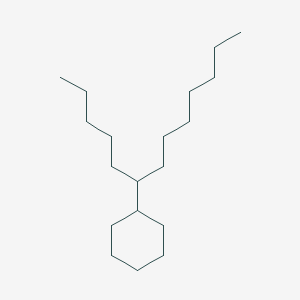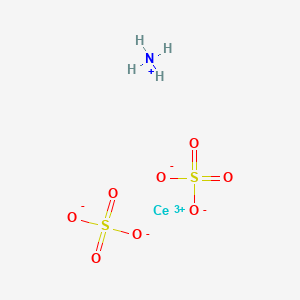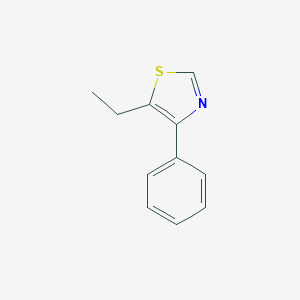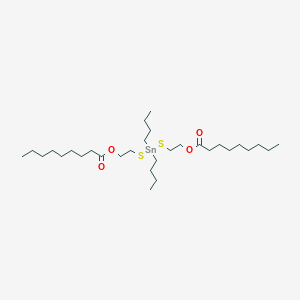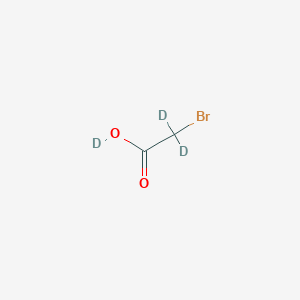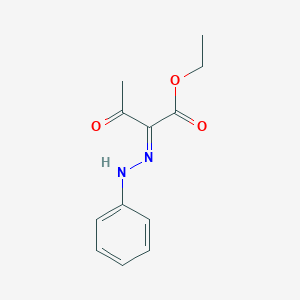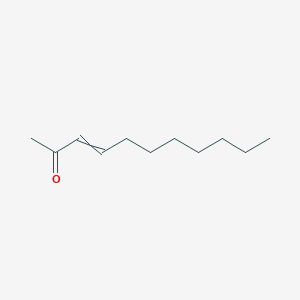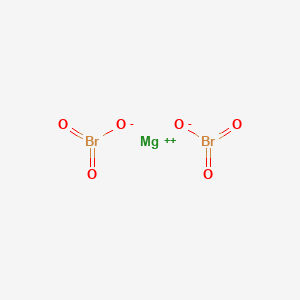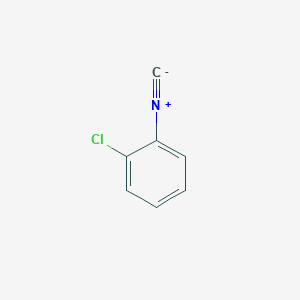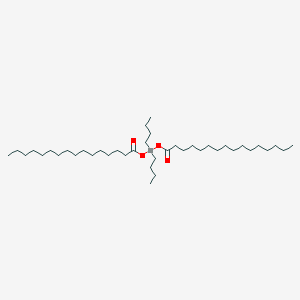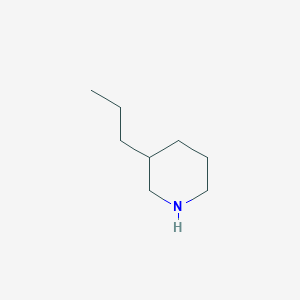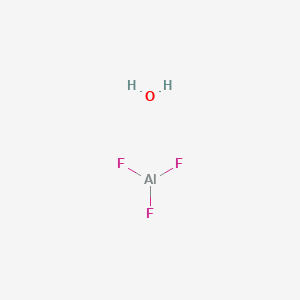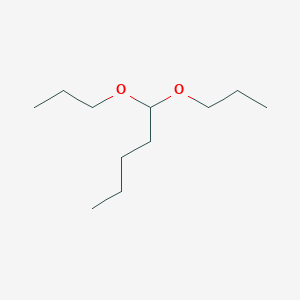
1,1-Dipropoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dipropoxypentane is a chemical compound that is widely used in scientific research. It is a clear, colorless liquid that is soluble in water and has a strong odor. This compound is used in a variety of research applications, including organic synthesis, biochemical research, and drug development. In
Mécanisme D'action
The mechanism of action of 1,1-Dipropoxypentane is not well understood. However, it is believed to act as a substrate for certain enzymes, which can then catalyze reactions that lead to the formation of other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,1-Dipropoxypentane are not well studied. However, it is believed to have low toxicity and is not known to have any significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dipropoxypentane in lab experiments is its low toxicity. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1,1-Dipropoxypentane. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biochemical research. Finally, the synthesis of new derivatives of 1,1-Dipropoxypentane may lead to the development of new compounds with unique properties and applications.
Méthodes De Synthèse
The synthesis of 1,1-Dipropoxypentane involves the reaction of 1,5-dibromopentane with sodium propoxide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography or distillation.
Applications De Recherche Scientifique
1,1-Dipropoxypentane is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of other compounds. It is also used in biochemical research as a substrate for enzyme-catalyzed reactions. Additionally, 1,1-Dipropoxypentane has been studied for its potential use in drug development.
Propriétés
Numéro CAS |
13112-64-6 |
|---|---|
Nom du produit |
1,1-Dipropoxypentane |
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1,1-dipropoxypentane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
DOBJHWWKWKRZEJ-UHFFFAOYSA-N |
SMILES |
CCCCC(OCCC)OCCC |
SMILES canonique |
CCCCC(OCCC)OCCC |
Synonymes |
Pentanal dipropyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



